5,8-Dioxo Psoralen
Overview
Description
4H-Furo(3,2-g)(1)benzopyran-4,7,9-trione is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of furobenzopyrans, which are characterized by a fused furan and benzopyran ring system
Preparation Methods
The synthesis of 4H-Furo(3,2-g)(1)benzopyran-4,7,9-trione involves several steps, typically starting with the formation of the furan ring followed by the fusion with the benzopyran ring. Common synthetic routes include:
Cyclization Reactions: These reactions involve the formation of the furan ring through cyclization of appropriate precursors.
Condensation Reactions: These reactions are used to fuse the furan and benzopyran rings, often involving the use of catalysts and specific reaction conditions.
Industrial Production: Industrial methods for producing this compound may involve large-scale cyclization and condensation reactions, optimized for yield and purity.
Chemical Reactions Analysis
4H-Furo(3,2-g)(1)benzopyran-4,7,9-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature and pressure are optimized based on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups.
Scientific Research Applications
4H-Furo(3,2-g)(1)benzopyran-4,7,9-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism of action of 4H-Furo(3,2-g)(1)benzopyran-4,7,9-trione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
4H-Furo(3,2-g)(1)benzopyran-4,7,9-trione can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-methoxy- and 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]-
Uniqueness: The unique structural features and reactivity of 4H-Furo(3,2-g)(1)benzopyran-4,7,9-trione make it distinct from other furobenzopyrans, offering specific advantages in various applications.
Properties
IUPAC Name |
furo[3,2-g]chromene-4,7,9-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4O5/c12-7-2-1-5-8(13)6-3-4-15-10(6)9(14)11(5)16-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQPXEAYQPNPHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=C1C(=O)C3=C(C2=O)OC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197478 | |
Record name | 4H-Furo(3,2-g)(1)benzopyran-4,7,9-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
483-36-3 | |
Record name | 4H-Furo(3,2-g)(1)benzopyran-4,7,9-trione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bergaptenquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401268 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4H-Furo(3,2-g)(1)benzopyran-4,7,9-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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